molecular formula C21H20N4O3S B2883420 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921515-13-1

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2883420
CAS No.: 921515-13-1
M. Wt: 408.48
InChI Key: PXKNGEFTHUTLPQ-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a sophisticated small molecule belonging to the pyrazolopyridine chemical class, designed for advanced pharmacological and biochemical research. This compound features a complex architecture with a 2-methoxyethyl substituent and a thiophene-2-ylmethyl carboxamide group, making it a promising candidate for exploring novel biological pathways. Its structural framework is frequently investigated in medicinal chemistry for its potential to interact with various enzyme families, including kinases, due to the privileged scaffold of the pyrazolopyridine core. Researchers can utilize this compound as a key intermediate in synthetic chemistry, a putative allosteric modulator in mechanistic studies, or a high-value chemical probe for screening against underrepresented biological targets. The presence of the thiophene and phenyl rings suggests potential for strong target binding via diverse hydrophobic and π-π stacking interactions, while the carboxamide linkage offers a hydrogen-bonding site that can be critical for specificity. This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-28-10-9-24-13-17(20(26)22-12-16-8-5-11-29-16)19-18(14-24)21(27)25(23-19)15-6-3-2-4-7-15/h2-8,11,13-14H,9-10,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKNGEFTHUTLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide , identified by its CAS number 921515-13-1 , is a member of the pyrazolo[4,3-c]pyridine family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, analgesic, and potential anti-tumor properties. This article delves into the biological activities of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S with a molecular weight of 408.5 g/mol . The structure features a pyrazolo[4,3-c]pyridine core with substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₁H₂₀N₄O₃S
Molecular Weight408.5 g/mol
CAS Number921515-13-1

Biological Activity Overview

Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit a range of biological activities:

  • Anti-inflammatory Activity : Several studies have shown that derivatives of pyrazolo compounds can inhibit inflammatory responses. For instance, a related pyrazole compound demonstrated comparable anti-inflammatory effects to indomethacin in carrageenan-induced edema models .
  • Analgesic Effects : Compounds with similar structures have been evaluated for their analgesic properties, often showing significant pain relief in animal models. The mechanism typically involves modulation of pain pathways through inhibition of specific enzymes or receptors.
  • Antimicrobial Properties : Recent studies have highlighted the potential of pyrazolo[4,3-c]pyridine derivatives against various pathogens, including Mycobacterium tuberculosis. In vitro assays showed promising results against drug-resistant strains .

Case Study 1: Anti-inflammatory and Analgesic Properties

A study conducted on a series of pyrazole derivatives revealed that certain compounds exhibited strong anti-inflammatory and analgesic effects comparable to established drugs like indomethacin. The mechanism was linked to the inhibition of cyclooxygenase enzymes (COX) involved in prostaglandin synthesis .

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Research focusing on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines found that specific modifications to the core structure significantly enhanced activity against Mycobacterium tuberculosis. The derivatives were subjected to Minimum Inhibitory Concentration (MIC) testing, revealing effective inhibition at low concentrations .

The biological activity of this compound likely involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could interact with receptors involved in pain perception or immune response modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents at positions 5 and 7 (Table 1). These variations influence synthesis routes, physicochemical properties, and bioactivity.

Table 1: Structural and Property Comparison of Pyrazolo[4,3-c]pyridine Carboxamides

Compound Name & CAS Number Substituents (Position 5 & 7) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 5: 2-methoxyethyl; 7: N-(thiophen-2-ylmethyl) C₂₁H₂₀N₄O₃S 408.47 Potential kinase inhibition (inferred)
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923233-41-4) 5: Propyl; 7: N-(2-methoxyethyl) C₁₉H₂₂N₄O₃ 354.40 Higher lipophilicity (logP ~3.2)
5-Benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923226-49-7) 5: Benzyl; 7: N-cycloheptyl C₂₇H₂₈N₄O₂ 440.54 Enhanced metabolic stability
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Heterocyclic core: Thiazolo[3,2-a]pyrimidine C₂₇H₂₅N₃O₇S 535.57 Crystallographic puckering (flattened boat conformation)

Key Research Findings

Bioactivity and Structure-Activity Relationships (SAR)

  • Thiophene vs. Alkyl Substituents : The thiophen-2-ylmethyl group in the target compound may improve binding to sulfur-rich enzyme pockets (e.g., kinases or cytochrome P450 isoforms) compared to alkyl-substituted analogs .
  • Methoxyethyl vs. Propyl Groups : The 2-methoxyethyl chain at position 5 likely enhances aqueous solubility relative to the propyl group in CAS 923233-41-4, critical for bioavailability .

Q & A

Q. Q1. What are the key considerations for synthesizing this pyrazolopyridine derivative in a laboratory setting?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[4,3-c]pyridine core. Key steps include:

  • Cyclocondensation : Use precursors like hydrazine derivatives and β-ketoesters under reflux with acetic acid to form the pyrazole ring .
  • Functionalization : Introduce substituents (e.g., 2-methoxyethyl, thiophen-2-ylmethyl) via nucleophilic substitution or coupling reactions. Palladium catalysts (e.g., Suzuki-Miyaura coupling) may optimize aryl group incorporation .
  • Solvent and Temperature Control : Polar aprotic solvents (DMF, DMSO) at 80–120°C improve reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Q2. How is the compound’s structural integrity validated post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions and hydrogen bonding patterns (e.g., methoxyethyl proton signals at δ 3.2–3.5 ppm) .
    • IR : Identify carbonyl (C=O) stretches near 1680–1720 cm1^{-1} and amide (N-H) bands at ~3300 cm1^{-1} .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., pyrazolopyridine core dihedral angles < 5° deviation from planarity) .

Q. Q3. What preliminary assays are recommended to assess biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., CDK2) using fluorescence-based assays with ATP-competitive inhibitors .
  • Cellular Uptake : Measure cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays, noting IC50_{50} values < 10 µM for structurally related pyrazolopyridines .

Advanced Research Questions

Q. Q4. How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model transition states for cyclization steps, identifying energy barriers > 25 kcal/mol as bottlenecks .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) on reaction kinetics using GROMACS, adjusting dielectric constants to improve yield predictions .

Q. Q5. How to resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

Methodological Answer:

  • Variable Temperature NMR : Conduct experiments at 298–323 K to detect conformational flexibility in the methoxyethyl chain, which may cause anomalous cross-peaks .
  • 2D HSQC/TOCSY : Map 1H^{1}H-13C^{13}C correlations to distinguish overlapping signals (e.g., thiophene vs. phenyl protons) .

Q. Q6. What strategies validate target engagement in biological systems?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins (e.g., kinase domains) on CM5 chips to measure binding affinity (KD_D < 1 µM) .
  • Photoaffinity Labeling : Introduce azide/alkyne tags via Click chemistry to track compound localization in live cells .

Experimental Design and Data Analysis

Q. Q7. How to design dose-response studies for toxicity profiling?

Methodological Answer:

  • Logarithmic Dilution Series : Test concentrations from 0.1–100 µM in triplicate across 3 cell lines.
  • Statistical Analysis : Apply nonlinear regression (GraphPad Prism) to calculate Hill coefficients and assess cooperative binding .

Q. Q8. What analytical workflows address low solubility in bioassays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
  • Dynamic Light Scattering (DLS) : Monitor particle size (<200 nm) to confirm colloidal stability .

Structural and Mechanistic Insights

Q. Q9. How does the thiophen-2-ylmethyl group influence molecular conformation?

Methodological Answer:

  • Crystal Structure Analysis : Compare torsion angles (C5–N–CH2_2-thiophene) with DFT-optimized geometries to identify steric clashes (<2.0 Å) that may limit rotational freedom .

Q. Q10. What mechanistic role does the 3-oxo group play in reactivity?

Methodological Answer:

  • Electrophilic Reactivity : The carbonyl group undergoes nucleophilic attack (e.g., by Grignard reagents), forming tetrahedral intermediates stabilized by resonance with the pyridine ring .

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